molecular formula C15H20N4O2 B6018390 [5-({[1-(2-pyrimidinyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol

[5-({[1-(2-pyrimidinyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol

Cat. No. B6018390
M. Wt: 288.34 g/mol
InChI Key: ISSUTJKGDMACAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-({[1-(2-pyrimidinyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

[5-({[1-(2-pyrimidinyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce symptoms of schizophrenia and depression in preclinical studies.

Mechanism of Action

[5-({[1-(2-pyrimidinyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol is a selective agonist of α7 nAChRs, which are widely expressed in the central nervous system. Activation of α7 nAChRs by this compound leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive processes such as learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It also has antidepressant and antipsychotic effects in preclinical studies. This compound has been shown to increase the release of acetylcholine, dopamine, and glutamate, which are involved in cognitive processes such as learning and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of [5-({[1-(2-pyrimidinyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol is its high selectivity for α7 nAChRs, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in animal studies.

Future Directions

There are several future directions for research on [5-({[1-(2-pyrimidinyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol. One area of interest is the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as Parkinson's disease and autism spectrum disorders. Another area of interest is the development of more potent and selective agonists of α7 nAChRs for therapeutic use. Additionally, further research is needed to understand the long-term effects of this compound on cognitive function and memory.

Synthesis Methods

The synthesis of [5-({[1-(2-pyrimidinyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol involves several steps, including the reaction of 2-furylboronic acid with 4-bromo-1-butanol, followed by the reaction of the resulting compound with 1-(2-pyrimidinyl)piperazine. The final step involves the reduction of the resulting compound with sodium borohydride to obtain this compound.

properties

IUPAC Name

[5-[[(1-pyrimidin-2-ylpiperidin-3-yl)amino]methyl]furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c20-11-14-5-4-13(21-14)9-18-12-3-1-8-19(10-12)15-16-6-2-7-17-15/h2,4-7,12,18,20H,1,3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSUTJKGDMACAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)NCC3=CC=C(O3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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